

Application Notes and Protocols for Immune Profiling Post-ORIC-533 Treatment

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Compound of Interest

Compound Name: ORIC-533
Cat. No.: B12362824

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Introduction

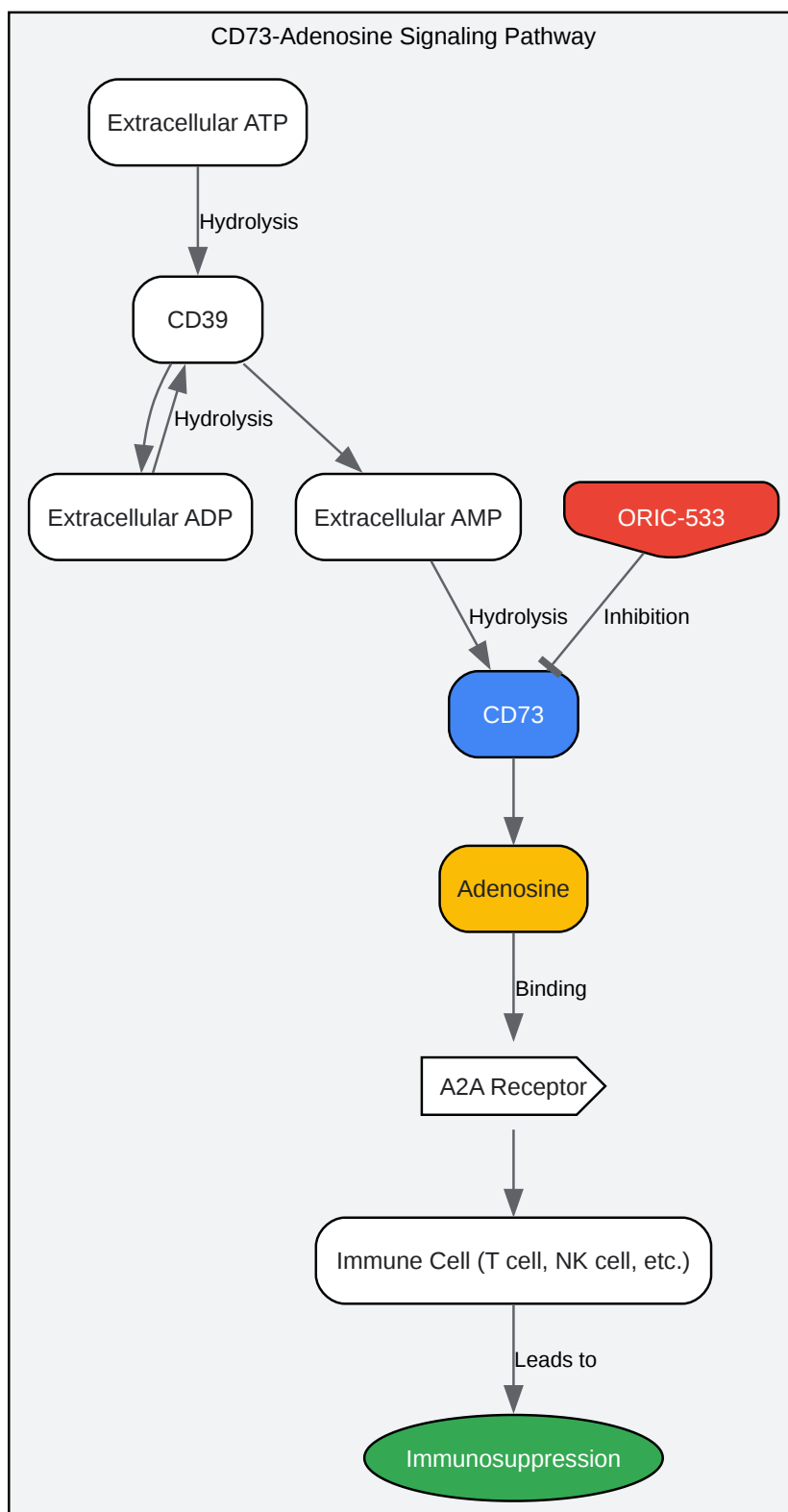
ORIC-533 is a potent and selective oral inhibitor of CD73, an ecto-enzyme that plays a critical role in the adenosine pathway.[1][2][3][4] In the tumor microenvironment, CD73 converts adenosine monophosphate (AMP) to adenosine, a molecule with potent immunosuppressive effects.[5][6][7][8] High levels of adenosine can dampen the anti-tumor activity of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, allowing cancer cells to evade immune surveillance.[5][8][9] By blocking CD73, **ORIC-533** aims to reduce adenosine production, thereby restoring and enhancing the body's natural anti-cancer immune response.[1][2][8] Preclinical and clinical studies have shown that **ORIC-533** can lead to the activation of CD8+ T cells and NK cells, highlighting the need for robust methods to monitor these immunological changes.[1][10][11]

This document provides a detailed flow cytometry panel and protocol designed to comprehensively profile the immune landscape in patients undergoing treatment with **ORIC-533**. The proposed panel enables the identification and characterization of key immune cell

populations and the assessment of their activation and exhaustion status, providing crucial insights into the pharmacodynamic effects of **ORIC-533**.

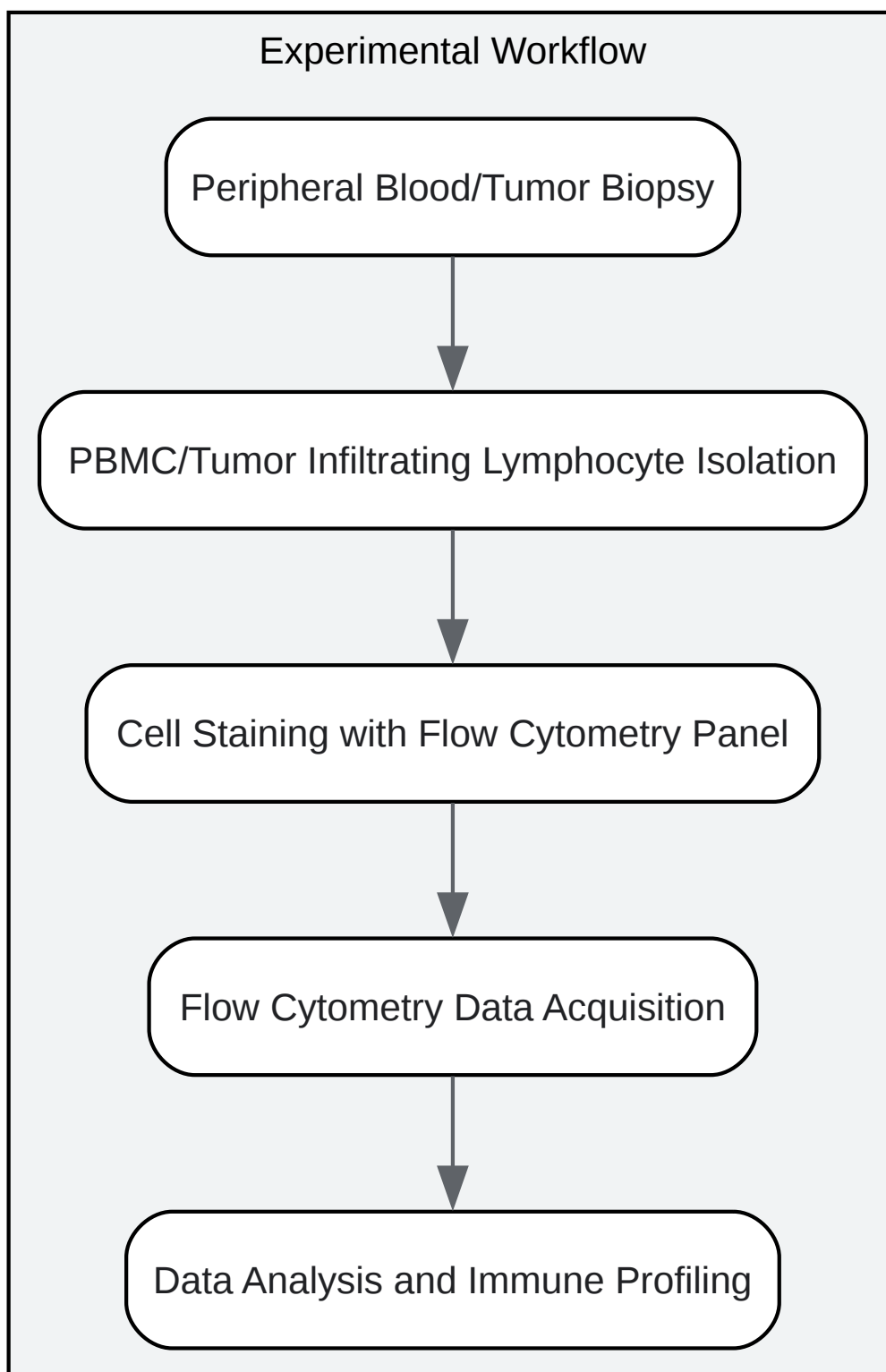
Signaling Pathway and Experimental Workflow

To understand the context of the immune profiling panel, it is essential to visualize both the targeted biological pathway and the experimental process.



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Caption: The CD73-adenosine signaling pathway and the mechanism of **ORIC-533**.



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Caption: A streamlined workflow for immune profiling using flow cytometry.

Comprehensive Flow Cytometry Panel for Immune Profiling

This multi-parameter flow cytometry panel is designed to provide a comprehensive overview of the key immune cell populations affected by **ORIC-533** treatment. The panel is structured into modules to allow for flexibility depending on the specific research questions and available instrument capabilities.

Table 1: Immune Profiling Flow Cytometry Panel

Panel Module	Marker	Fluorochrome	Target Cell Population/Function
Core Lineage Panel	CD45	BUV395	All leukocytes
CD3	BUV496	T cells	
CD4	APC-R700	Helper T cells	
CD8	BV786	Cytotoxic T cells	
CD19	BV605	B cells	
CD56	PE-Cy7	NK cells	
CD14	BV510	Monocytes	
CD11c	FITC	Dendritic cells	
HLA-DR	PerCP-Cy5.5	Antigen-presenting cells	
T Cell Activation & Exhaustion Panel	CD69	PE	Early activation marker
CD25	BV711	Activation marker, Treg marker	
PD-1 (CD279)	BB700	Exhaustion marker	
TIM-3 (CD366)	BV421	Exhaustion marker	
LAG-3 (CD223)	APC	Exhaustion marker	
Regulatory T Cell (Treg) Panel	CD127	BV650	Treg identification (low expression)
FoxP3	Alexa Fluor 647	Treg lineage-defining transcription factor	
NK Cell Panel	CD16	PE-CF594	Mature, cytotoxic NK cells
NKG2D	BV750	Activating receptor	
Ki-67	Alexa Fluor 700	Proliferation marker	

Myeloid Cell Panel	CD15	V450	Granulocytes, MDSC marker
CD33	PE-Cy5	Myeloid lineage marker, MDSC marker	
CD163	BV711	M2 Macrophage marker	
CD80	BB515	M1 Macrophage, DC activation marker	
CD86	BUV737	DC activation marker	

Experimental Protocol

This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) for analysis using the proposed flow cytometry panel. Modifications may be required for other sample types, such as tumor-infiltrating lymphocytes.

Materials:

- Ficoll-Paque PLUS
- Phosphate Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
- Fc Block (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies (as listed in Table 1)
- Live/Dead Fixable Viability Dye
- Intracellular Staining Buffer Set (e.g., FoxP3/Transcription Factor Staining Buffer Set)
- 5 mL polystyrene round-bottom tubes
- Flow cytometer with appropriate laser and filter configuration

Procedure:

- PBMC Isolation:
 - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
 - Wash the isolated PBMCs twice with PBS.
 - Resuspend the cell pellet in FACS buffer and perform a cell count.
- Surface Staining:
 - Aliquot $1-2 \times 10^6$ PBMCs into each flow cytometry tube.
 - Stain for viability by incubating the cells with a live/dead fixable dye for 20 minutes at room temperature, protected from light.
 - Wash the cells with FACS buffer.
 - Block non-specific antibody binding by incubating the cells with Fc Block for 10 minutes at 4°C.
 - Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers (Core Lineage, T Cell Activation & Exhaustion, NK Cell, and Myeloid panels).
 - Incubate for 30 minutes at 4°C, protected from light.
 - Wash the cells twice with FACS buffer.
- Intracellular Staining (for Treg Panel):
 - Fix and permeabilize the cells using an intracellular staining buffer set, following the manufacturer's protocol. This step is crucial for staining the intranuclear transcription factor FoxP3.
 - Add the anti-FoxP3 and anti-Ki-67 antibodies and incubate for 30-45 minutes at room temperature, protected from light.

- Wash the cells with permeabilization buffer.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 μ L of FACS buffer.
 - Acquire the samples on a properly calibrated flow cytometer. Ensure that compensation controls (single-stained beads or cells) are run for each fluorochrome used in the panel.
- Data Analysis:
 - Analyze the acquired data using appropriate flow cytometry analysis software.
 - Use a sequential gating strategy to identify the different immune cell populations. Start by gating on singlets, then live cells, followed by CD45+ leukocytes. From there, identify the major lineages (T cells, B cells, NK cells, monocytes) and further dissect the subsets based on the markers in the panel.

Conclusion

The provided flow cytometry panel and protocol offer a robust framework for the detailed immunophenotyping of patients treated with the CD73 inhibitor, **ORIC-533**. By quantifying changes in the frequency, activation, and exhaustion status of key immune cell populations, researchers and clinicians can gain valuable insights into the mechanism of action of **ORIC-533** and its impact on the anti-tumor immune response. This information is critical for guiding the clinical development of this promising new cancer immunotherapy.

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